(E)-2-phenyl-N-(3-pyrazol-1-ylpropyl)ethenesulfonamide

Description

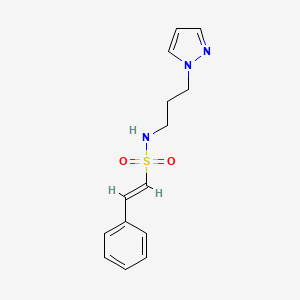

(E)-2-phenyl-N-(3-pyrazol-1-ylpropyl)ethenesulfonamide is a sulfonamide derivative characterized by an ethenesulfonamide backbone substituted with a phenyl group at the 2-position and a 3-pyrazol-1-ylpropyl moiety on the nitrogen atom.

Properties

IUPAC Name |

(E)-2-phenyl-N-(3-pyrazol-1-ylpropyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c18-20(19,13-8-14-6-2-1-3-7-14)16-10-5-12-17-11-4-9-15-17/h1-4,6-9,11,13,16H,5,10,12H2/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMRRVXFAKAPJK-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCCCN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-phenyl-N-(3-pyrazol-1-ylpropyl)ethenesulfonamide typically involves the following steps:

Formation of the Ethenesulfonamide Moiety: This can be achieved by reacting a suitable sulfonyl chloride with an amine under basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Attachment of the Pyrazole Ring: The pyrazole ring can be attached through a nucleophilic substitution reaction, where a pyrazole derivative reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-N-(3-pyrazol-1-ylpropyl)ethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(E)-2-phenyl-N-(3-pyrazol-1-ylpropyl)ethenesulfonamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting enzymes or receptors.

Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-2-phenyl-N-(3-pyrazol-1-ylpropyl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s closest analogs include:

(E)-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide (CAS: 1021253-79-1, C₁₉H₁₉N₃O₄S ) .

(E)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethenesulfonamide (CAS: 1799256-22-6, C₁₉H₂₁N₃O₃S ) .

Factor Xa inhibitor derivatives (e.g., (E)-2-(5-chlorothien-2-yl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethenesulfonamide) .

Key Structural Differences:

The pyrazole substituent in the target compound distinguishes it from analogs with heterocycles like furan, pyridazinone, or morpholine. These structural variations influence electronic properties, hydrogen-bonding capacity, and steric bulk, which are critical for target binding and pharmacokinetics .

Physicochemical and Crystallographic Properties

- Molecular Weight : ~385–400 g/mol, consistent with sulfonamide derivatives .

- Crystallinity : Analogs such as the Factor Xa inhibitor in are synthesized in crystalline form, implying that the target compound may also exhibit crystallinity, amenable to structure determination via tools like SHELXL or Mercury .

- Hydrogen Bonding: The pyrazole group in the target compound can act as both a donor (N–H) and acceptor (N lone pairs), similar to morpholine in but contrasting with non-polar furan in .

Biological Activity

(E)-2-phenyl-N-(3-pyrazol-1-ylpropyl)ethenesulfonamide is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

General Pharmacological Properties

Pyrazole derivatives, including this compound, have been extensively studied for their anti-inflammatory , antimicrobial , and analgesic properties. The pyrazole nucleus has been linked to various biological activities due to its ability to interact with multiple biological targets.

Key Activities

- Anti-inflammatory: Many pyrazole derivatives exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to this compound have shown up to 85% inhibition of TNF-α at specific concentrations .

- Antimicrobial: Studies have demonstrated that pyrazole derivatives possess antimicrobial properties against various bacterial strains and fungi. These compounds are often tested against standard drugs for comparative efficacy .

- Analgesic: In vivo models indicate that certain pyrazole compounds can effectively reduce pain responses comparable to conventional analgesics like ibuprofen .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of the sulfonamide group enhances solubility and bioavailability, while the phenyl and pyrazole moieties contribute to its interaction with biological targets.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory activity of a series of pyrazole derivatives, including this compound, using a carrageenan-induced rat paw edema model. The results indicated that these compounds significantly reduced edema formation at various time points compared to control groups .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of pyrazole derivatives against multiple bacterial strains. The compound was tested at concentrations ranging from 6.25 µg/mL to 40 µg/mL, showing promising inhibition rates against pathogens like E. coli and Staphylococcus aureus .

Summary of Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-2-phenyl-N-(3-pyrazol-1-ylpropyl)ethenesulfonamide to achieve high purity (>95%)?

- Methodological Answer : A common approach involves coupling sulfonamide precursors with functionalized propylpyrazole intermediates. For example, sulfonic chloride derivatives can react with amines under basic conditions (e.g., pyridine or DMAP) to form sulfonamides. Post-synthesis purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) and recrystallization from DMSO/water mixtures improves purity . Reaction monitoring via TLC or HPLC ensures intermediate quality before final purification .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm stereochemistry (E/Z configuration) and structural integrity via 1H/13C NMR, focusing on vinyl proton coupling constants (e.g., J = 12–16 Hz for trans configuration) .

- Mass Spectrometry (HRMS) : Validate molecular weight (C22H25N5O4S2; 487.59 g/mol) with high-resolution MS .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How can researchers determine solubility and formulation strategies for in vitro assays?

- Methodological Answer : Perform solubility screening in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4). For low solubility, use co-solvents (e.g., PEG-400) or nanoformulation (liposomes). Dynamic light scattering (DLS) can assess nanoparticle stability .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this sulfonamide derivative?

- Methodological Answer :

- Core Modifications : Synthesize analogs with variations in the pyrazole ring (e.g., substituents at N1 or C4) and the phenyl group (e.g., electron-withdrawing/donating groups) .

- Bioactivity Assays : Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric assays. Compare IC50 values to establish SAR trends .

- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .

Q. What computational methods are suitable for predicting binding modes and selectivity?

- Methodological Answer :

- Molecular Docking : Use software like Discovery Studio or AutoDock Vina to model interactions with target proteins (e.g., crystal structures from PDB). Focus on sulfonamide-Zn²+ coordination in metalloenzymes .

- MD Simulations : Run 100-ns simulations in explicit solvent (CHARMM force field) to assess binding stability and hydrogen-bond networks .

- Free Energy Calculations : Apply MM-GBSA to rank binding affinities of analogs .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature, enzyme concentration) .

- Orthogonal Validation : Use multiple assays (e.g., fluorescence quenching, ITC) to confirm binding constants.

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC50) and exclude outliers with high inter-assay variability .

Q. What strategies ensure stability during long-term storage and biological testing?

- Methodological Answer :

- Degradation Studies : Monitor stability via accelerated testing (40°C/75% RH for 4 weeks) with HPLC to detect hydrolysis or oxidation products .

- Lyophilization : Prepare lyophilized powders under inert gas (N2) to prevent sulfonamide decomposition.

- Light Protection : Store solutions in amber vials to avoid photodegradation of the ethenesulfonamide moiety .

Methodological Notes

- Stereochemical Integrity : The (E)-configuration is critical for activity. Verify via NOESY NMR (absence of cross-peaks between vinyl and adjacent protons) .

- Data Reproducibility : Publish full synthetic protocols (e.g., molar ratios, reaction times) and raw analytical data (e.g., NMR spectra) to aid replication .

- Ethical Compliance : Adhere to institutional guidelines for handling sulfonamide derivatives, particularly regarding toxicity and environmental disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.